2-[3-oxo-3-[4-(1H-pyrrole-2-carbonyl)piperazin-1-yl]propyl]-3H-quinazolin-4-one
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Overview
Description
2-[3-oxo-3-[4-(1H-pyrrole-2-carbonyl)piperazin-1-yl]propyl]-3H-quinazolin-4-one is a complex organic compound that features a quinazolinone core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-oxo-3-[4-(1H-pyrrole-2-carbonyl)piperazin-1-yl]propyl]-3H-quinazolin-4-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the quinazolinone core can be synthesized through the condensation of anthranilic acid derivatives with formamide or its equivalents. The pyrrole and piperazine moieties are then introduced through subsequent reactions involving suitable intermediates .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-[3-oxo-3-[4-(1H-pyrrole-2-carbonyl)piperazin-1-yl]propyl]-3H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinazolinone core or the pyrrole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone N-oxides, while reduction can produce reduced quinazolinone derivatives.
Scientific Research Applications
2-[3-oxo-3-[4-(1H-pyrrole-2-carbonyl)piperazin-1-yl]propyl]-3H-quinazolin-4-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-oxo-3-[4-(1H-pyrrole-2-carbonyl)piperazin-1-yl]propyl]-3H-quinazolin-4-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: Shares a pyrrole ring and exhibits similar biological activities.
Pyrrolopyrazine derivatives: Contain both pyrrole and pyrazine rings and are known for their diverse biological activities.
Uniqueness
2-[3-oxo-3-[4-(1H-pyrrole-2-carbonyl)piperazin-1-yl]propyl]-3H-quinazolin-4-one is unique due to its specific combination of a quinazolinone core with pyrrole and piperazine moieties. This structural arrangement provides distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H21N5O3 |
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Molecular Weight |
379.4 g/mol |
IUPAC Name |
2-[3-oxo-3-[4-(1H-pyrrole-2-carbonyl)piperazin-1-yl]propyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C20H21N5O3/c26-18(8-7-17-22-15-5-2-1-4-14(15)19(27)23-17)24-10-12-25(13-11-24)20(28)16-6-3-9-21-16/h1-6,9,21H,7-8,10-13H2,(H,22,23,27) |
InChI Key |
NLWNHSURVPSVNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)CCC2=NC3=CC=CC=C3C(=O)N2)C(=O)C4=CC=CN4 |
Origin of Product |
United States |
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